N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is an organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms adjacent to each other within the ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarities with various bioactive molecules.
The compound can be synthesized through various chemical methods, and its structural characteristics make it a subject of interest in both academic and industrial research settings.
N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. Its classification allows researchers to explore its potential as a pharmaceutical agent or as an intermediate in organic synthesis.
The synthesis of N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can be achieved through several methods, including:
A common synthetic route involves:
The molecular formula of N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is , with a molecular weight of 255.36 g/mol. The structure features a pyrazole ring substituted with a phenylethyl group and a propyl group.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3 |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine |
| InChI | InChI=1S/C16H21N3/c1-2-6... |
| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)NCCC3=CC=CC=C3 |
N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. By binding to these molecular targets, the compound may modulate their activity, potentially leading to therapeutic effects.
N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is expected to exhibit typical physical properties associated with organic compounds:
The chemical properties include:
N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine has several scientific uses:
This compound's unique structural characteristics and potential applications make it a valuable subject for further research in both academic and industrial contexts.
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0